molecular formula C8H10BNO3 B1265862 3-Acetamidophenylboronic acid CAS No. 78887-39-5

3-Acetamidophenylboronic acid

Cat. No. B1265862
CAS RN: 78887-39-5
M. Wt: 178.98 g/mol
InChI Key: IBTSWKLSEOGJGJ-UHFFFAOYSA-N
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Description

3-Acetamidophenylboronic acid is a chemical compound with the molecular formula C8H10BNO3 . It is used in research and development and is not intended for medicinal, household, or other uses . The compound has a molecular weight of 178.98 g/mol .


Molecular Structure Analysis

The molecular structure of 3-Acetamidophenylboronic acid consists of an acetamide group (CH3CONH) and a phenylboronic acid group (C6H4B(OH)2) connected together . The InChI string representation of the molecule is InChI=1S/C8H10BNO3/c1-6(11)10-8-4-2-3-7(5-8)9(12)13/h2-5,12-13H,1H3,(H,10,11) . The canonical SMILES representation is B(C1=CC(=CC=C1)NC(=O)C)(O)O .


Chemical Reactions Analysis

3-Acetamidophenylboronic acid is involved in various chemical reactions. For instance, it is used in Suzuki-Miyaura coupling reactions and in the synthesis of a variety of inhibitors, including NR2B subtype of NMDA receptor antagonists for antidepressant activity .


Physical And Chemical Properties Analysis

3-Acetamidophenylboronic acid has a molecular weight of 178.98 g/mol . The compound is expected to have a density of 1.2±0.1 g/cm3 . Other physical and chemical properties such as melting point, boiling point, and solubility can be found in specific literature or material safety data sheets.

Scientific Research Applications

Suzuki-Miyaura Coupling Reactions

3-Acetamidophenylboronic acid is used as a reactant in Suzuki-Miyaura coupling reactions . This is a type of palladium-catalyzed cross coupling reaction, which is used to synthesize biaryl compounds, an important class of compounds in medicinal chemistry.

Trifluoromethylation

This compound is also involved in trifluoromethylation reactions . Trifluoromethyl groups are often introduced into organic molecules to improve their stability, bioavailability, and lipophilicity, which is particularly useful in pharmaceutical and agrochemical product development.

Synthesis of NR2B Subtype of NMDA Receptor Antagonists

3-Acetamidophenylboronic acid is used in the synthesis of NR2B subtype of NMDA receptor antagonists . These antagonists have potential antidepressant activity and can be used in the treatment of various neurological and psychiatric disorders.

Synthesis of 17,20-Lyase Inhibitors

This compound is used in the synthesis of biphenylylmethylimidazole derivatives, which act as 17,20-lyase inhibitors . These inhibitors are used in the treatment of diseases like prostate cancer and Cushing’s disease.

Synthesis of Antimitotic and Antitumor Agents

3-Acetamidophenylboronic acid is used in the synthesis of (indolyl)-3,5-substituted benzene analogs . These analogs have antimitotic and antitumor activity, making them potential candidates for cancer treatment.

Synthesis of AMPA Receptor Positive Modulators

This compound is used in the synthesis of substituted pyrrolidines and tetrahydrofurans . These compounds act as AMPA receptor positive modulators, which can enhance cognitive function and are used in the treatment of neurological disorders like Alzheimer’s disease.

Safety And Hazards

3-Acetamidophenylboronic acid may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and avoid ingestion . If swallowed, seek immediate medical assistance . It is also advised to store the compound in a dry, cool, and well-ventilated place .

properties

IUPAC Name

(3-acetamidophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BNO3/c1-6(11)10-8-4-2-3-7(5-8)9(12)13/h2-5,12-13H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBTSWKLSEOGJGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)NC(=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1074678
Record name Boronic acid, B-[3-(acetylamino)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetamidophenylboronic acid

CAS RN

78887-39-5
Record name Boronic acid, (3-(acetylamino)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078887395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Boronic acid, B-[3-(acetylamino)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-acetamidophenyl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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